mechanism of action of Steroid sulfatase/17β\betaβ-HSD1-IN-5
mechanism of action of Steroid sulfatase/17β\betaβ-HSD1-IN-5
Dual-Target Inhibition in Intracrine Estrogen Biosynthesis
Executive Summary
Steroid sulfatase/17β-HSD1-IN-5 (also referenced in literature as Compound 5 from recent J. Med. Chem. series) is a potent, small-molecule dual inhibitor designed to block the intracrine biosynthesis of estradiol (E2) in hormone-dependent diseases such as endometriosis and breast cancer.
Unlike conventional endocrine therapies that target systemic estrogen production (e.g., GnRH agonists) or estrogen receptor signaling (e.g., SERMs), IN-5 operates at the peripheral tissue level. It simultaneously inhibits two critical enzymes:[1][2][3][4][5][6][7]
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Steroid Sulfatase (STS): Irreversibly blocks the hydrolysis of estrone sulfate (E1S) to estrone (E1).
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17β-HSD1: Reversibly and selectively inhibits the reduction of estrone (E1) to the highly potent estradiol (E2).
This dual-action mechanism deprives pathological tissues of their local estrogen supply without inducing the systemic side effects often seen with total estrogen deprivation.
Therapeutic Rationale: The Intracrine Pathway
In tissues such as the endometrium and breast, circulating inactive steroids (Estrone Sulfate) serve as a reservoir for the local production of active estrogens. This "intracrine" pathway allows diseased tissues to maintain high local concentrations of Estradiol even when systemic levels are low.
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The Problem: Blocking only one enzyme is often insufficient.
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Inhibiting STS alone leaves the 17β-HSD1 pathway open to convert circulating Estrone (E1) into Estradiol (E2).
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Inhibiting 17β-HSD1 alone allows STS to continue generating Estrone (E1), which still possesses weak estrogenic activity and can be converted to E2 by residual enzyme activity.
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The Solution: IN-5 acts as a "molecular gatekeeper," shutting down both the entry point (STS) and the activation step (17β-HSD1) of the pathway.
Visualizing the Pathway
Figure 1: The Intracrine Estrogen Biosynthesis pathway.[7] IN-5 intervenes at two critical junctions, preventing the synthesis of the proliferative driver, Estradiol.
Chemical Biology & Mechanism of Action
Steroid sulfatase/17β-HSD1-IN-5 utilizes a hybrid pharmacophore strategy. Its chemical structure is typically non-steroidal (often based on a furan or coumarin scaffold) to avoid intrinsic hormonal activity, decorated with specific functional groups to engage both targets.
Target 1: Steroid Sulfatase (STS) - Irreversible Inhibition [1][2][3][4][5][6][7][8]
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Pharmacophore: Aryl Sulfamate group (–O–SO₂–NH₂).
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Mechanism: Suicide Inhibition.
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Recognition: The inhibitor binds to the STS active site, mimicking the natural substrate (Estrone Sulfate).
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Catalytic Attack: The active site residue Formylglycine (FGly75) , which normally initiates sulfate ester cleavage, attacks the sulfur atom of the inhibitor's sulfamate group.
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Covalent Modification: Instead of hydrolyzing the substrate, the sulfamate group is transferred to the FGly residue (N-sulfamoylation).
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Result: The enzyme is permanently inactivated (dead-end complex). This irreversibility is crucial because STS has a long half-life; permanent inactivation requires the cell to synthesize new protein to restore activity.
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Target 2: 17β-HSD1 - Reversible Inhibition [3][4][5][6][7][8]
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Pharmacophore: The lipophilic core (Furan/Bi-aryl scaffold) mimics the steroid backbone of Estrone.
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Mechanism: Competitive Inhibition.
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Binding: The inhibitor occupies the substrate-binding pocket of 17β-HSD1.
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Competition: It competes directly with Estrone (E1) for access to the catalytic site adjacent to the cofactor (NADPH).
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Selectivity: The molecule is optimized to bind 17β-HSD1 (reductive) while sparing 17β-HSD2 (oxidative). This is critical to prevent the accumulation of E2 by blocking its degradation back to E1.
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Kinetics: Unlike STS inhibition, this interaction is reversible. The potency (IC50 ~43 nM) is driven by strong hydrophobic interactions and hydrogen bonding within the active site.
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Quantitative Profile
| Parameter | Value | Note |
| STS IC50 | ~0.32 nM | Highly potent, irreversible.[3][5][6] |
| 17β-HSD1 IC50 | 43 nM | Potent, reversible.[3][4][5][6][7] |
| 17β-HSD2 IC50 | 6.2 µM | High selectivity ratio (>140-fold). |
| Mode of Action | Dual | Covalent (STS) / Non-covalent (HSD1). |
Experimental Protocols
To validate the activity of IN-5, the following established protocols are recommended. These assays measure the conversion of radiolabeled substrates.
Protocol A: Steroid Sulfatase (STS) Inhibition Assay
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Objective: Quantify the inhibition of E1S to E1 conversion in cell lysates.
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System: JEG-3 or T47D cell homogenates (rich in STS).
Step-by-Step Methodology:
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Preparation: Homogenize JEG-3 cells in Tris-HCl buffer (pH 7.4). Isolate the microsomal fraction via centrifugation (100,000 x g).
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Incubation:
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Mix 50 µL of protein lysate (conc. 0.5 mg/mL) with IN-5 (variable concentrations: 0.01 nM – 1 µM).
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Pre-incubate for 1 hour at 37°C (critical for irreversible inhibitors to establish covalent bond).
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Substrate Addition: Add [6,7-³H]Estrone Sulfate (400,000 dpm) and unlabeled E1S (adjusted to Km, typically 20 µM).
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Reaction: Incubate for 30 minutes at 37°C.
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Termination: Stop reaction by adding 1 mL of Toluene.
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Extraction: Vortex vigorously for 30 seconds. Centrifuge to separate phases.
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Principle: Unconverted E1S (charged) remains in the aqueous phase. Product E1 (neutral) partitions into Toluene.
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Quantification: Aliquot 500 µL of the organic (Toluene) phase into scintillation fluid. Measure radioactivity via Liquid Scintillation Counting (LSC).
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Calculation: % Inhibition = [1 - (CPM_sample / CPM_control)] * 100.
Protocol B: 17β-HSD1 Inhibition Assay
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Objective: Measure the blockage of E1 to E2 reduction.
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System: T47D cells (endogenous expression) or HEK-293 transfected with human 17β-HSD1.
Step-by-Step Methodology:
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Cell Seeding: Seed T47D cells in 24-well plates (50,000 cells/well) and culture for 24h.
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Treatment: Replace medium with assay buffer containing IN-5 (1 nM – 10 µM) and [³H]Estrone (2 nM final concentration).
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Note: Include NADH/NADPH cofactor (0.5 mM) if using cell lysates; for whole cells, intracellular cofactors are sufficient.
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Incubation: Incubate for 2 hours at 37°C.
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Extraction: Remove medium and add to tubes containing unlabeled carrier steroids (E1 and E2) to visualize migration. Extract steroids with Diethyl Ether.
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Separation: Evaporate ether, reconstitute in HPLC mobile phase or spot onto TLC plates.
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TLC System: Chloroform/Ethyl Acetate (4:1).
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Analysis: Scan TLC plate using a Radio-TLC scanner or cut bands and count via LSC.
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Data: Calculate the ratio of [³H]E2 formed vs. total [³H] recovered.
Mechanism Visualization
The following diagram illustrates the dual-binding logic of IN-5, highlighting the distinction between the covalent warhead and the competitive core.
Figure 2: Mechanistic divergence of the IN-5 molecule. The sulfamate moiety attacks STS, while the lipophilic core occupies 17β-HSD1.
References
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Salah, M., et al. (2017). First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases.[9] Journal of Medicinal Chemistry.[9][1][10][11] [9]
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Salah, M., et al. (2023). Potent Dual Inhibitors of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 with a Suitable Pharmacokinetic Profile for In Vivo Proof-of-Principle Studies in an Endometriosis Mouse Model. Journal of Medicinal Chemistry.[9][1][10][11]
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Rižner, T. L. (2016). The important roles of 17β-hydroxysteroid dehydrogenase type 1 and type 2 in hormone-dependent diseases. Molecular and Cellular Endocrinology.
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Purohit, A., & Foster, P. A. (2012). Steroid sulfatase inhibitors for estrogen- and androgen-dependent cancers. Journal of Endocrinology.
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- 9. First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
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